1-(quinolin-2-yl)propan-2-amine
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Overview
Description
1-(quinolin-2-yl)propan-2-amine, is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N. The compound is characterized by a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This structure is known for its wide range of biological and pharmacological activities, making it a significant compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(quinolin-2-yl)propan-2-amine, can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . This method is known for its ability to produce quinoline derivatives with high yields.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of transition metal-catalyzed reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to synthesize quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(quinolin-2-yl)propan-2-amine, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
1-(quinolin-2-yl)propan-2-amine, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(quinolin-2-yl)propan-2-amine, involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death. Additionally, quinoline derivatives can interact with cell membranes and disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
1-(quinolin-2-yl)propan-2-amine, can be compared with other similar compounds, such as:
Quinoline: The parent compound, which has a similar structure but lacks the ethanamine and alpha-methyl groups.
Tetrahydroquinoline: A reduced form of quinoline that has different biological activities.
The uniqueness of this compound, lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other quinoline derivatives .
Properties
IUPAC Name |
1-quinolin-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWPUEXBWBCCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2C=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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